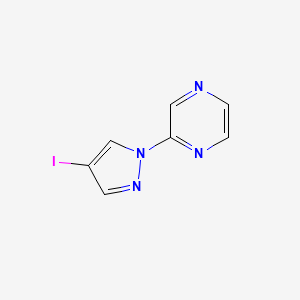
Quercetin dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quercetin dimer is a compound formed by the dimerization of quercetin, a well-known flavonoid found in many fruits, vegetables, and grains. Quercetin is recognized for its antioxidant properties and potential health benefits, including anti-inflammatory, antiviral, and anticancer activities. The dimerization of quercetin can occur through various mechanisms, leading to different structural forms of the dimer.
准备方法
Synthetic Routes and Reaction Conditions
The dimerization of quercetin can be achieved through two primary mechanisms: the Diels-Alder reaction and radical-coupling. The radical-coupling pathway is thermodynamically and kinetically preferred over the Diels-Alder reaction. This process involves the oxidation of quercetin, leading to the formation of a dimer through a two-step radical-coupling mechanism .
Industrial Production Methods
Industrial production of quercetin dimer is not as common as the production of quercetin itself. the extraction and purification of quercetin from natural sources, such as onions, apples, and berries, can be scaled up for industrial purposes. The dimerization process can then be induced under controlled conditions to produce this compound.
化学反应分析
Types of Reactions
Quercetin dimer undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to the formation of this compound is the oxidation of quercetin.
Reduction: this compound can be reduced back to its monomeric form under certain conditions.
Substitution: Various substituents can be introduced into the this compound structure through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products Formed
The major product formed from the oxidation of quercetin is the this compound itself. Further reactions can lead to the formation of various substituted quercetin dimers, depending on the reagents and conditions used.
科学研究应用
Quercetin dimer has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its antioxidant and anti-inflammatory properties, which may have implications for various biological processes.
Industry: The antioxidant properties of this compound make it a potential additive in food and cosmetic industries to enhance product stability and shelf life.
作用机制
The mechanism of action of quercetin dimer involves its interaction with various molecular targets and pathways. This compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their conformational changes . Additionally, this compound can modulate various signaling pathways involved in inflammation and cell survival .
相似化合物的比较
Quercetin dimer can be compared with other similar compounds, such as:
Rutin: A glycosylated form of quercetin with similar antioxidant properties.
Kaempferol: Another flavonoid with structural similarities to quercetin but differing in its biological activities.
Catechin: A flavonoid found in tea with antioxidant properties similar to quercetin.
This compound is unique due to its dimeric structure, which may enhance its antioxidant and anti-inflammatory properties compared to its monomeric form.
属性
分子式 |
C30H18O14 |
|---|---|
分子量 |
602.5 g/mol |
IUPAC 名称 |
5a-(3,4-dihydroxyphenyl)-1,3,11a-trihydroxy-9-(3,5,7-trihydroxy-4-oxochromen-2-yl)chromeno[2,3-b][1,4]benzodioxin-12-one |
InChI |
InChI=1S/C30H18O14/c31-13-7-17(35)23-21(9-13)41-27(26(38)25(23)37)11-1-4-19-20(5-11)42-29(40)28(39)24-18(36)8-14(32)10-22(24)44-30(29,43-19)12-2-3-15(33)16(34)6-12/h1-10,31-36,38,40H |
InChI 键 |
UCFHILKWDMUAPS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O)OC5(C(=O)C6=C(C=C(C=C6OC5(O2)C7=CC(=C(C=C7)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


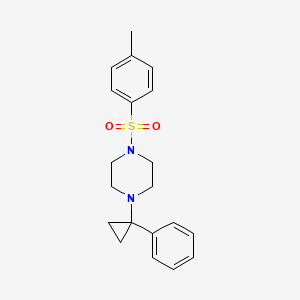
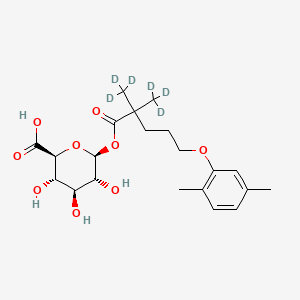
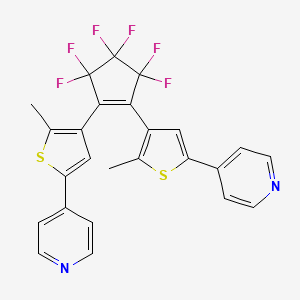
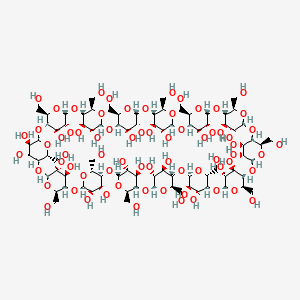
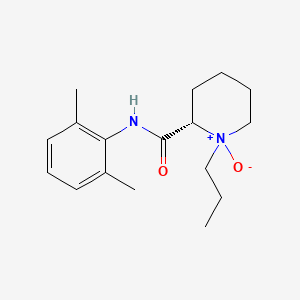
![(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438139.png)


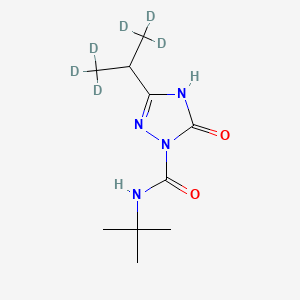
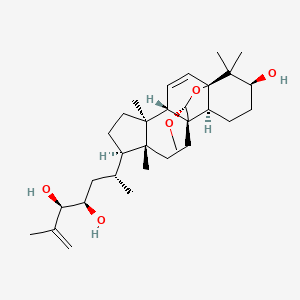
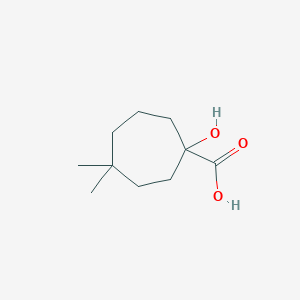
![N-[1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13438172.png)
![[2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13438177.png)
